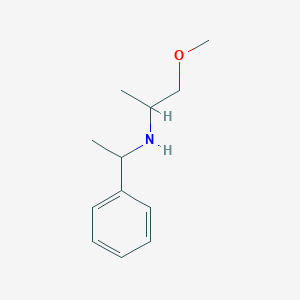![molecular formula C11H16BrN B1461548 [2-(4-溴苯基)乙基]异丙胺 CAS No. 1094512-01-2](/img/structure/B1461548.png)
[2-(4-溴苯基)乙基]异丙胺
描述
2-(4-Bromophenyl)ethylamine: is an organic compound with the molecular formula C11H16BrN It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the para position and the ethylamine chain is substituted with an isopropyl group
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to study the effects of different substituents on reaction mechanisms.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential effects on the central nervous system due to its structural similarity to other bioactive phenethylamines.
Drug Development: Used as a lead compound in the development of new therapeutic agents.
Industry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Agrochemicals: Employed in the development of new pesticides and herbicides.
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of Phenethylamine: The synthesis of 2-(4-Bromophenyl)ethylamine can begin with the bromination of phenethylamine. This involves the reaction of phenethylamine with bromine in the presence of a suitable solvent like acetic acid.
Alkylation: The brominated product is then subjected to alkylation using isopropyl bromide in the presence of a base such as potassium carbonate. This step introduces the isopropyl group to the nitrogen atom, forming the desired compound.
Industrial Production Methods: Industrial production of 2-(4-Bromophenyl)ethylamine typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 2-(4-Bromophenyl)ethylamine can undergo nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: Phenethylamines with different substituents.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Reduced amines.
Coupling Products: New aryl or alkyl substituted phenethylamines.
作用机制
The mechanism of action of 2-(4-Bromophenyl)ethylamine involves its interaction with various molecular targets. It can bind to receptors in the central nervous system, potentially affecting neurotransmitter release and uptake. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Phenethylamine: The parent compound, lacking the bromine and isopropyl substituents.
4-Bromo-phenethylamine: Similar structure but without the isopropyl group.
Isopropylphenethylamine: Similar structure but without the bromine atom.
Uniqueness:
Structural Features: The presence of both bromine and isopropyl groups makes 2-(4-Bromophenyl)ethylamine unique compared to its analogs.
Reactivity: The bromine atom provides a site for further functionalization, while the isopropyl group can influence the compound’s pharmacokinetic properties.
属性
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-9(2)13-8-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSIGLCHMLGYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


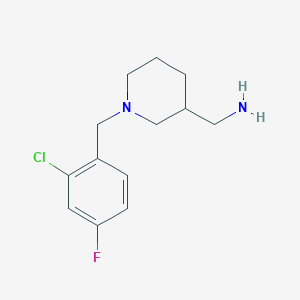
![(prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine](/img/structure/B1461466.png)
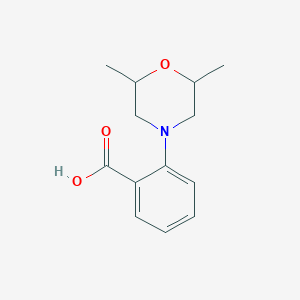
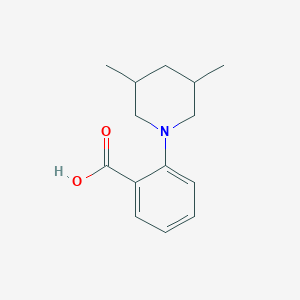
amine](/img/structure/B1461470.png)
![[Methyl(propyl)sulfamoyl]amine](/img/structure/B1461471.png)
amine](/img/structure/B1461476.png)
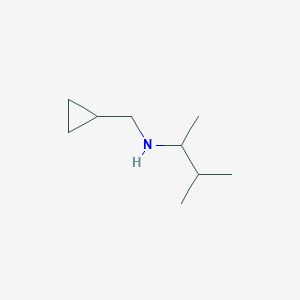
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461478.png)
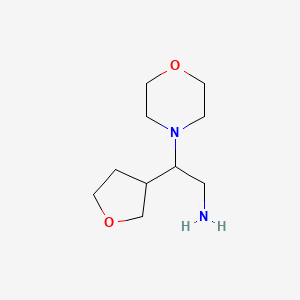
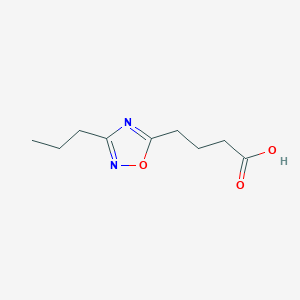
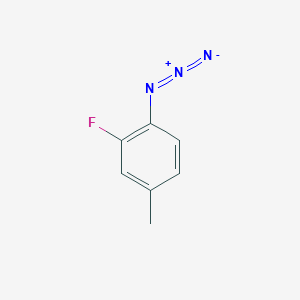
amine](/img/structure/B1461487.png)
